5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole
Description
5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 4, and a (3-methoxypyrrolidin-1-yl)methyl group at position 4.
Properties
IUPAC Name |
5-[(3-methoxypyrrolidin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8-11(15-9(2)12-8)7-13-5-4-10(6-13)14-3/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQJWDLOFMGFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole typically involves the reaction of 2,4-dimethylthiazole with a suitable methoxypyrrolidine derivative. One common method involves the use of a nucleophilic substitution reaction where the methoxypyrrolidine acts as a nucleophile, attacking the electrophilic carbon on the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- Methoxypyrrolidine vs. Acetyl/Other Groups : The methoxypyrrolidine substituent in the target compound enhances lipophilicity compared to the acetyl group in 5-acetyl-2,4-dimethylthiazole. This may improve blood-brain barrier penetration in drug design .
- Carboxylic Acid Derivative: The 5-carboxylic acid analog (CAS 53137-27-2) exhibits higher polarity, limiting its use in non-polar matrices but enabling ionic interactions in biochemical systems .
Physicochemical Properties
- Solubility : The methoxypyrrolidine group likely increases water solubility compared to alkyl-substituted thiazoles (e.g., 5-ethyl-2,4-dimethylthiazole) due to its oxygen and nitrogen atoms .
- Boiling Point : Bulky substituents (e.g., methoxypyrrolidinylmethyl) may elevate boiling points relative to simpler derivatives like 2,4,5-trimethylthiazole .
Comparison with Non-Thiazole Heterocycles Featuring Methoxypyrrolidine
5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde (CAS 1690518-92-3)
- Core Structure : Furan vs. thiazole. Furan’s electron-rich ring increases reactivity in electrophilic substitutions compared to thiazole’s aromatic stability.
- Functional Similarity : Both compounds share the 3-methoxypyrrolidine group, which may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding .
Triazole Derivatives (e.g., 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole)
- Heterocycle Differences : Triazoles exhibit higher nitrogen content, influencing electronic properties and metabolic stability.
- Pharmacological Overlap : The methoxypyrrolidine group in triazoles is associated with agrochemical and anticancer applications, suggesting analogous uses for the target thiazole derivative .
Biological Activity
5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxypyrrolidine moiety enhances its interaction with biological targets.
Research indicates that compounds containing thiazole rings often exhibit various biological activities such as:
- Antimicrobial Activity : Thiazoles have shown effectiveness against various bacterial strains. For instance, derivatives of thiazole have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition rates.
- Anticancer Properties : Certain thiazole derivatives have been reported to induce apoptosis in cancer cells. This is often mediated through pathways involving caspases and reactive oxygen species (ROS).
- MAO Inhibition : Thiazole compounds can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine, potentially benefiting mood disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| MAO Inhibition | IC50 values ranging from 0.060 to 0.241 μM |
Case Studies
- Antimicrobial Study : A study evaluating various thiazole derivatives demonstrated that compounds similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis.
- Anticancer Research : In vitro studies on the efficacy of thiazole derivatives in cancer treatment revealed that these compounds could inhibit cell proliferation in breast cancer cell lines through ROS-mediated pathways. The apoptotic effects were confirmed through flow cytometry assays.
- Neuropharmacological Effects : Research on MAO inhibition indicated that thiazole derivatives could effectively increase neurotransmitter levels in the brain, suggesting potential applications in treating depression and anxiety disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation between pyrrolidine derivatives and thiazole precursors. For example, similar thiazole derivatives are synthesized via refluxing in solvents like ethanol or toluene with catalysts such as sodium hydride or triethylamine . Optimization includes temperature control (e.g., 80–100°C), solvent selection (polar aprotic solvents for better yield), and monitoring via TLC/HPLC to track intermediate formation . Purification via recrystallization or column chromatography ensures high purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Confirm identity and purity using:
- 1H/13C NMR : To verify methoxypyrrolidinyl and thiazole methyl group positions .
- IR Spectroscopy : Identify functional groups (e.g., C-N stretches in pyrrolidine at ~1,200 cm⁻¹) .
- HPLC/MS : Assess purity (>95%) and molecular ion peaks .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .
Q. What preliminary biological activities are associated with structurally analogous thiazole derivatives?
- Methodological Answer : Similar compounds exhibit antimicrobial, anti-inflammatory, or enzyme inhibitory activities. For example:
- Thiazolidinones with pyrrolidine moieties show antifungal activity against Candida spp. via 14α-demethylase inhibition .
- Pyrazole-thiazole hybrids demonstrate anticancer activity by targeting tubulin polymerization .
- Initial screening should include in vitro assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity) .
Advanced Research Questions
Q. How should researchers design enzyme inhibition assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- Target Selection : Prioritize enzymes like 14α-demethylase (fungal) or COX-2 (anti-inflammatory) based on structural analogs .
- Assay Conditions : Use recombinant enzymes, standardized substrates (e.g., lanosterol for 14α-demethylase), and controls (e.g., ketoconazole for validation) .
- Kinetic Analysis : Calculate IC50 values via dose-response curves and validate with molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from substituent effects or assay variability. Strategies include:
- SAR Studies : Systematically modify substituents (e.g., methoxy vs. nitro groups) and compare bioactivity trends .
- Standardized Protocols : Replicate assays under identical conditions (pH, temperature, cell lines) .
- Meta-Analysis : Cross-reference data from analogs (e.g., thiazole-triazole hybrids) to identify conserved activity patterns .
Q. What advanced strategies are effective for establishing structure-activity relationships (SAR) in drug discovery?
- Methodological Answer :
- Fragment-Based Design : Test individual moieties (e.g., methoxypyrrolidine vs. thiazole) for contribution to activity .
- Computational Modeling : Use DFT calculations to assess electronic effects or MD simulations to study protein-ligand stability .
- High-Throughput Screening : Profile derivatives against diverse targets (e.g., kinase panels) to uncover off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
